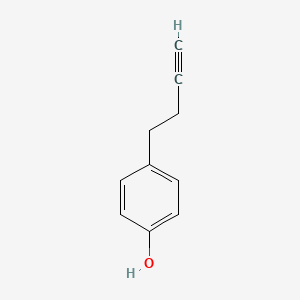

4-But-3-ynylphenol

Descripción general

Descripción

4-But-3-ynylphenol: is an organic compound characterized by a phenol group attached to a butynyl chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-But-3-ynylphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a butynyl group. The reaction typically requires a strong base, such as sodium hydroxide, and is conducted under reflux conditions to ensure complete substitution .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The terminal alkyne participates in Sonogashira couplings and alkyne metathesis :

-

Palladium catalysts (e.g., [Pd₂(dba)₃]) in THF at 70°C achieve 96% yield for alkynylphenol derivatives .

-

Rhodium catalysts (e.g., [Rh(acac)(CO)₂]) show no activity under similar conditions, highlighting catalyst specificity .

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| [Pd₂(dba)₃] | THF | 70 | 96 |

| [Rh(acac)(CO)₂] | Toluene | 80 | 0 |

Cyclization and Heterocycle Formation

Under acidic conditions, 4-but-3-ynylphenol undergoes Friedel-Crafts alkylation to form tricyclic structures. For example:

Radical Trapping and Antioxidant Activity

The phenolic group enables radical stabilization:

-

CoNP-functionalized derivatives (e.g., CoNPs-A80) inhibit peroxide formation in THF at 250 ppm, outperforming BHT (Fig. 5) .

-

Radical-trapping efficiency correlates with tert-butyl substituents, which stabilize phenoxyl intermediates .

Catalytic α-Oxysulfonylation

In the presence of iodoaniline-lactate catalysts , this compound derivatives undergo enantioselective α-oxysulfonylation:

| Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| EtOAc | 15 | 20 | 99 | 58 |

| THF | 15 | 20 | 65 | 54 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-But-3-ynylphenol has garnered attention for its potential therapeutic applications. Research indicates that phenolic compounds can exhibit antiviral properties, particularly against viruses such as SARS-CoV-2. The structural characteristics of this compound may enhance its effectiveness in modulating immune responses and providing anti-inflammatory effects.

Case Study: Antiviral Activity

A study highlighted the efficacy of various phenolic compounds against SARS-CoV-2, suggesting that derivatives like this compound could be explored for their potential in preventing viral replication and aiding in therapeutic strategies against COVID-19 .

Organic Synthesis

In organic synthesis, this compound serves as a versatile intermediate. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of complex molecules.

Synthesis Pathways

The following table summarizes key synthetic pathways involving this compound:

| Reaction Type | Conditions | Products |

|---|---|---|

| Alkylation | Base-catalyzed reaction | Alkylated phenolic derivatives |

| Cross-coupling | Palladium-catalyzed reactions | Biaryl compounds |

| Hydroxyamination | Iron porphyrin catalyst | Aminophenolic derivatives |

These reactions demonstrate the compound's utility in creating more complex structures for pharmaceuticals and agrochemicals.

Material Science

This compound is also being investigated for its application in material science, particularly as a precursor for polymers and coatings. Its reactive nature allows it to participate in polymerization processes that yield materials with desirable mechanical and thermal properties.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can enhance the thermal stability and mechanical strength of the resulting materials. This is particularly relevant in developing high-performance coatings that require durability under harsh conditions .

Environmental Applications

The compound's phenolic structure is advantageous in environmental chemistry, particularly in the development of biodegradable materials and green solvents. Its potential to be derived from renewable resources makes it an attractive candidate for sustainable practices.

Case Study: Green Chemistry

A recent study explored the conversion of bio-derived phenolic compounds into value-added products using environmentally friendly methods, highlighting the role of this compound as a building block for sustainable chemical processes .

Mecanismo De Acción

The mechanism of action of 4-But-3-ynylphenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their structure and function. The butynyl chain can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparación Con Compuestos Similares

Phenol: The simplest phenolic compound, used as a disinfectant and precursor to many other chemicals.

4-Butylphenol: Similar to 4-But-3-ynylphenol but with a saturated butyl chain instead of a butynyl chain.

4-But-2-enylphenol: Contains a butenyl chain, differing in the degree of unsaturation.

Uniqueness: this compound is unique due to the presence of both a phenol group and an alkyne chain, which imparts distinct chemical reactivity and potential for diverse applications .

Actividad Biológica

4-But-3-ynylphenol, also known as 4-vinylphenol (4VP), is an aromatic compound that has garnered attention for its diverse biological activities. This article explores its biological effects, focusing on its anti-angiogenic properties, cytotoxicity, and potential therapeutic applications, supported by various studies and case analyses.

Chemical Structure and Properties

This compound is a derivative of phenol with a propargyl group attached to the aromatic ring. Its structure contributes to its reactivity and biological properties, making it a subject of interest in pharmacological research.

Anti-Angiogenic Effects

Recent studies have highlighted the anti-angiogenic properties of 4VP. Research indicates that 4VP effectively suppresses angiogenesis, which is critical for tumor growth and metastasis. In vitro studies demonstrated that 4VP inhibited the migration, tube formation, and adhesion of human endothelial cells (HUVEC and HMEC-1) to extracellular matrix proteins. The underlying mechanism involves down-regulation of the PI3K/AKT signaling pathway and interference with the phosphorylation of ERK1/2 and NF-kappaB translocation .

Table 1: Summary of Anti-Angiogenic Activity of 4VP

| Study | Cell Type | Concentration | Effect Observed |

|---|---|---|---|

| Study A | HUVEC | 6.25–50 μg/mL | Inhibition of tube formation |

| Study B | HMEC-1 | 20–100 μg/mL | Reduced cell migration |

| Study C | Zebrafish Model | 6.25–12.5 μg/mL | Blocked new blood vessel growth |

Cytotoxicity and Cell Proliferation

Cytotoxicity assays have shown that while 4VP exhibits significant anti-cancer activity, it also has a non-toxic profile at certain concentrations. For instance, in studies involving breast cancer cells, treatment with 4VP resulted in decreased tumor size without causing significant toxicity to surrounding healthy tissues . This suggests a therapeutic window where 4VP can be effective against cancer while minimizing adverse effects.

Table 2: Cytotoxic Effects of 4VP on Cancer Cell Lines

| Cell Line | Concentration | Viability (%) | Notes |

|---|---|---|---|

| MCF-7 (Breast) | 20 μg/mL | ~70 | Significant reduction in proliferation |

| Panc-1 (Pancreatic) | 100 μM | ~85 | No significant cytotoxicity observed |

Mechanistic Insights

The mechanisms through which 4VP exerts its biological effects include:

- Inhibition of Key Signaling Pathways : The compound disrupts critical pathways involved in cell migration and proliferation, particularly the AKT pathway.

- Regulation of Transcription Factors : It affects the nuclear translocation of NF-kappaB, thereby modulating inflammatory responses and cell survival pathways .

Case Studies

In a notable study involving breast cancer models, intraperitoneal administration of 4VP significantly reduced tumor size and blood vessel density compared to control groups treated with standard chemotherapy agents like doxorubicin. This positions 4VP as a potential adjunctive treatment in cancer therapy .

Future Directions

The potential applications of this compound extend beyond oncology. Its antioxidant properties have been documented, indicating possible uses in food preservation and as a natural preservative alternative in the meat industry . Ongoing research into biotransformation processes also suggests that microbial production methods could enhance yields and reduce costs associated with synthetic production .

Propiedades

IUPAC Name |

4-but-3-ynylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-3-4-9-5-7-10(11)8-6-9/h1,5-8,11H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAXHGIZERQVPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423043-20-2 | |

| Record name | 4-(but-3-yn-1-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.